molecular formula C22H19FN2O B5878031 1-[(2-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

1-[(2-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B5878031
M. Wt: 346.4 g/mol
InChI Key: UDIVYHXEHAJWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the benzodiazole family. This compound is characterized by the presence of fluorine and methoxy functional groups attached to phenyl rings, which are further connected to a benzodiazole core. Benzodiazoles are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions using 2-fluorobenzyl chloride and 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity.

    Receptor Modulation: Interacting with receptor sites to either activate or inhibit signal transduction pathways.

Comparison with Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
  • 1-[(2-BROMOPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Uniqueness: 1-[(2-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-[(4-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O/c1-26-18-12-10-16(11-13-18)14-22-24-20-8-4-5-9-21(20)25(22)15-17-6-2-3-7-19(17)23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIVYHXEHAJWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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